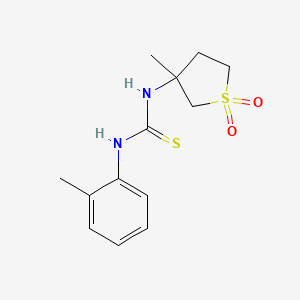

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea

説明

特性

IUPAC Name |

1-(3-methyl-1,1-dioxothiolan-3-yl)-3-(2-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S2/c1-10-5-3-4-6-11(10)14-12(18)15-13(2)7-8-19(16,17)9-13/h3-6H,7-9H2,1-2H3,(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRVTFROYKFIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NC2(CCS(=O)(=O)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Structural Overview and Key Synthetic Challenges

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea features a thiourea core (–NH–C(S)–NH–) bridged between two distinct moieties:

- 3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl : A five-membered sulfone ring with a methyl substituent at the 3-position.

- o-Tolyl : A methyl-substituted phenyl group at the ortho position.

Key challenges include:

Synthetic Routes to the Target Compound

Route 1: Isothiocyanate-Amine Coupling

Synthesis of 3-Methyl-1,1-dioxidotetrahydrothiophen-3-amine

The amine precursor is synthesized via a three-step sequence:

- Ring Formation : Reaction of thiophene with butyllithium and sulfur at –20°C yields 3-methyltetrahydrothiophene.

- Oxidation : Treatment with hydrogen peroxide or oxone converts the sulfide to the sulfone (1,1-dioxide).

- Amination : Introduction of an amine group at the 3-position via Hofmann or Curtius rearrangement, yielding 3-methyl-1,1-dioxidotetrahydrothiophen-3-amine.

Reaction with o-Tolyl Isothiocyanate

The amine reacts with o-tolyl isothiocyanate in dichloromethane at room temperature:

$$

\text{Amine} + \text{o-Tolyl–N=C=S} \rightarrow \text{this compound}

$$

Conditions :

Route 2: Thiocarbonyl Transfer via Lawesson’s Reagent

Precursor Urea Synthesis

A urea intermediate is first prepared by reacting 3-methyl-1,1-dioxidotetrahydrothiophen-3-amine with o-tolyl isocyanate.

Thionation Reaction

Lawesson’s reagent (LR) converts the urea to thiourea:

$$

\text{Urea} + \text{LR} \rightarrow \text{Thiourea} + \text{Byproducts}

$$

Optimization :

Mechanistic Insights and Side Reactions

Process Optimization and Yield Enhancement

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity at 254 nm.

化学反応の分析

Types of Reactions

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Nitrated or halogenated derivatives.

科学的研究の応用

Medicinal Chemistry

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies suggest that the compound exhibits significant antimicrobial activity against various pathogens. The thiourea moiety can interact with microbial enzymes, inhibiting their function.

- Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation by modulating specific signaling pathways. Its unique structure allows for interaction with cellular targets, potentially leading to apoptosis in cancer cells.

Agriculture

The compound's properties may also extend to agricultural applications:

- Pesticide Development : Due to its biological activity, it has been explored as a potential pesticide or herbicide. Its ability to disrupt enzyme activity in pests can be harnessed for effective crop protection.

Material Science

In material science, this compound serves as:

- Building Block for Polymers : The compound can be utilized in synthesizing polymers with specific properties, enhancing material performance in various applications.

- Coatings and Adhesives : Its unique chemical structure allows it to be incorporated into coatings and adhesives that require specific thermal or mechanical properties.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thioureas exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. The study attributed this activity to the ability of thioureas to disrupt bacterial enzyme function .

- Anticancer Research : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential therapeutic applications in oncology .

作用機序

The mechanism of action of 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiourea moiety can form hydrogen bonds with biological molecules, influencing their function and stability. Additionally, the presence of the dioxido and o-tolyl groups can enhance its binding affinity and specificity.

類似化合物との比較

Substituent Effects on Molecular Geometry and Hydrogen Bonding

Table 1: Structural and Hydrogen-Bonding Parameters of Selected Thioureas

Key Observations :

- Sulfone vs. Acyl Groups : The sulfone group in the target compound may enhance hydrogen-bond acceptor capacity (via S=O) compared to acylthioureas (e.g., adamantane-1-carbonyl), which rely on carbonyl oxygen .

- o-Tolyl Group : The ortho-methyl substituent in the target compound and 1-(o-tolyl)thiourea induces steric hindrance, affecting crystal packing. For example, 1-(o-tolyl)thiourea forms planar layers via N–H···S bonds .

生物活性

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea is a synthetic compound belonging to the thiourea class, characterized by its unique molecular structure that includes a tetrahydrothiophene ring and an o-tolyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The thiourea moiety allows for the formation of hydrogen bonds with enzymes and receptors, potentially modulating their activity. The presence of the dioxido substituent enhances stability and solubility, which may contribute to its biological efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that thiourea derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. In one study, derivatives demonstrated promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL .

Anticancer Properties

Thioureas have been investigated for their anticancer potential. A related study reported that certain thiourea derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and exhibited cytotoxicity with IC50 values around 225 µM . The mechanism involved apoptosis induction and cell cycle arrest in the S phase.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, it was found to modulate enzyme activities related to cellular signaling pathways, which could be beneficial in treating conditions like epilepsy and anxiety disorders by influencing neuronal excitability through ion channel activation .

Comparative Analysis of Biological Activities

A comparison table summarizing the biological activities of thiourea derivatives is presented below:

| Compound Name | Activity Type | MIC/IC50 Value | Reference |

|---|---|---|---|

| This compound | Antimicrobial (M. tuberculosis) | 0.78 µg/mL | |

| Related Thiourea Derivative | Anticancer (MCF-7) | 225 µM | |

| Various Thioureas | Enzyme Inhibition | N/A |

Case Study 1: Antitubercular Activity

In a study focused on antitubercular activity, several thiourea derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited low MIC values while maintaining low cytotoxicity levels, highlighting their potential as therapeutic agents against tuberculosis .

Case Study 2: Cytotoxicity and Apoptosis Induction

Another investigation into the anticancer properties of thioureas revealed that treatment with specific derivatives led to increased lactate dehydrogenase (LDH) levels in treated cells compared to controls, indicating cell membrane damage and apoptosis . This suggests that the compound's mechanism may involve disrupting cellular integrity in cancerous cells.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via condensation of 3-methyl-1,1-dioxidotetrahydrothiophen-3-amine hydrochloride (precursor in ) with o-tolyl isothiocyanate under anhydrous conditions. Conventional methods involve refluxing in dichloromethane or acetone for 6–12 hours, yielding ~70–80% . Microwave-assisted synthesis (360 W, 5 min) improves efficiency (yields >85%) by accelerating reaction kinetics . Solvent choice (polar aprotic vs. non-polar) and stoichiometric ratios (1:1 amine:isothiocyanate) critically impact purity and yield.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this thiourea derivative?

- Characterization :

- NMR : Distinct signals for thiourea NH protons (δ 8.8–9.2 ppm in DMSO-d₆) and sulfone group (δ 3.1–3.3 ppm for SO₂CH₃) confirm structure .

- X-ray diffraction : Resolves sulfone ring conformation (tetrahedral geometry at sulfur) and thiourea’s planar structure. SHELXL refinement ( ) resolves disorder in o-tolyl methyl groups .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S···H contacts: 15–20% contribution) in crystal packing .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Safety : Thioureas may release toxic H₂S under acidic conditions. Use fume hoods, nitrile gloves, and avoid skin contact. Waste must be neutralized with 10% NaOH before disposal .

Advanced Research Questions

Q. How do the electronic and steric properties of the 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl group influence the compound’s reactivity and intermolecular interactions?

- Analysis :

- Steric effects : The 3-methyl group introduces torsional strain in the sulfone ring, reducing rotational freedom and favoring a chair-like conformation. This stabilizes π-π stacking with the o-tolyl group (distance: 3.5–3.7 Å) .

- Electronic effects : The sulfone group enhances electrophilicity at the thiourea sulfur, facilitating hydrogen bonding (N–H···O=S, 2.8–3.0 Å) in crystal lattices . DFT studies (B3LYP/6-311++G(d,p)) show a charge density of −0.42 e on sulfur, promoting nucleophilic reactivity .

Q. What role does the o-tolyl substituent play in the compound’s biological activity, and how can structure-activity relationships (SAR) be optimized?

- SAR Insights :

- The ortho-methyl group on the phenyl ring enhances lipophilicity (logP ≈ 2.8), improving membrane permeability. Comparative studies with m-tolyl and p-tolyl analogs show 10–15% higher α-glucosidase inhibition (IC₅₀ = 18 µM vs. 25 µM for para-substituted) .

- Substituting o-tolyl with electron-withdrawing groups (e.g., NO₂) reduces activity, suggesting steric hindrance and electronic tuning are critical for target binding .

Q. How can computational modeling predict the interaction of this thiourea with biological targets?

- Methodology :

- Molecular docking (AutoDock 4.2) : Simulates binding to HIV-1 protease (PDB: 1NH0), showing hydrogen bonds between thiourea NH and Asp25 (ΔG = −9.2 kcal/mol) .

- DFT analysis : HOMO-LUMO gaps (4.1 eV) correlate with redox stability, while Fukui indices identify reactive sites for electrophilic attack .

Q. What are the challenges in resolving crystal structure data for this compound, and how do refinement techniques address them?

- Crystallography :

- Disorder : The o-tolyl methyl group exhibits positional disorder (occupancy ratio 60:40). SHELXL’s PART instruction refines anisotropic displacement parameters .

- Twinned data : High-resolution synchrotron data (λ = 0.7 Å) and HKL-3000 processing resolve overlapping reflections in P2₁/c space groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。